molecular formula C14H10BrNO2 B11945270 N-(2-bromodibenzo[b,d]furan-3-yl)acetamide CAS No. 82191-22-8

N-(2-bromodibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B11945270
CAS No.: 82191-22-8
M. Wt: 304.14 g/mol
InChI Key: VSYLUMDIEOGSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromodibenzo[b,d]furan-3-yl)acetamide: is a chemical compound belonging to the class of dibenzofurans, which are heterocyclic compounds containing a furan ring fused to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromodibenzo[b,d]furan-3-yl)acetamide typically involves the bromination of dibenzofuran followed by acetamidation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The brominated intermediate is then reacted with acetic anhydride and a base such as pyridine to form the acetamide derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Mechanism of Action

The exact mechanism of action for N-(2-bromodibenzo[b,d]furan-3-yl)acetamide is not well-documented. its potential biological activity could involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom and acetamide group may play roles in binding to these targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: N-(2-bromodibenzo[b,d]furan-3-yl)acetamide is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis compared to its analogs .

Properties

CAS No.

82191-22-8

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

N-(2-bromodibenzofuran-3-yl)acetamide

InChI

InChI=1S/C14H10BrNO2/c1-8(17)16-12-7-14-10(6-11(12)15)9-4-2-3-5-13(9)18-14/h2-7H,1H3,(H,16,17)

InChI Key

VSYLUMDIEOGSIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.